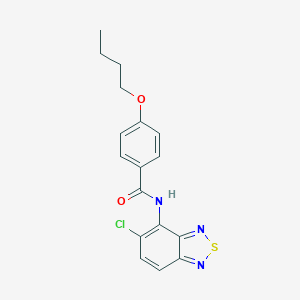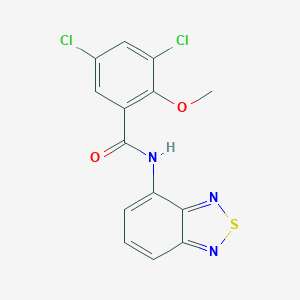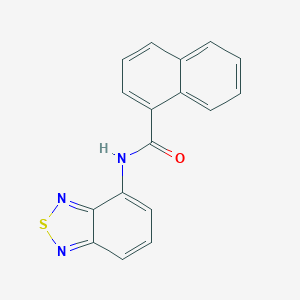![molecular formula C24H21ClFN3O2 B244337 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide](/img/structure/B244337.png)
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects against neurotoxicity.
Mécanisme D'action
The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can improve cognitive function and memory.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.
N- [2- (4- (4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
Uniqueness
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide is unique due to its specific structural features, such as the presence of a fluorobenzamide moiety and a chlorobenzoyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H21ClFN3O2 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H21ClFN3O2/c25-18-7-5-17(6-8-18)24(31)29-15-13-28(14-16-29)20-11-9-19(10-12-20)27-23(30)21-3-1-2-4-22(21)26/h1-12H,13-16H2,(H,27,30) |
Clé InChI |
UWYJINOHUMOYPC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244261.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B244265.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)




![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
